molecular formula C13H10N4O3 B2869455 (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid CAS No. 923758-13-8

(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid

Cat. No.: B2869455
CAS No.: 923758-13-8
M. Wt: 270.248
InChI Key: HOWWDEQVIAKICD-UHFFFAOYSA-N
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Description

“(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid” is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at the 1-position and an acetic acid moiety at the 5-position. This structure combines a nitrogen-rich bicyclic system with a carboxylic acid functional group, making it a versatile scaffold for medicinal chemistry applications. The compound is synthesized via a multi-step process involving condensation of pyrimidinone precursors with ethyl chloroacetate, followed by hydrolysis or hydrazide formation . Its molecular formula is C₁₃H₁₁N₄O₃, with a molecular weight of 283.26 g/mol. The acetic acid group enhances water solubility, while the aromatic phenyl group contributes to lipophilicity and target-binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-11(19)7-16-8-14-12-10(13(16)20)6-15-17(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDEQVIAKICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a common precursor. Hydrolysis with aqueous sodium hydroxide yields 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which undergoes cyclization with acetic anhydride to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one. Subsequent reaction with hydrazine hydrate opens the oxazine ring, yielding 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is pivotal for further functionalization.

Dimroth Rearrangement

Ethoxymethylene amino derivatives, such as those derived from 5-amino-1-substitutedpyrazole-4-carbonitriles, react with amines or arylhydrazines to form 4-substituted pyrazolo[3,4-d]pyrimidines via cyclization and Dimroth rearrangement. For example, heating ethoxymethylene amino derivatives with m-anisidine in methanol produces N-arylpyrazolo[3,4-d]pyrimidin-4-amines after rearrangement. This method highlights the versatility of the Dimroth mechanism in introducing diverse substituents.

Optimization and Mechanistic Considerations

Reaction Conditions

  • Temperature : Cyclization reactions typically require reflux conditions (e.g., acetic acid at 110°C).
  • Catalysts : Triethylamine facilitates nucleophilic substitutions, as seen in the synthesis of 4-hydrazinyl derivatives.
  • Solvents : Methanol and ethanol are preferred for their ability to dissolve intermediates while permitting precipitate formation upon cooling.

Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Distinct signals for the pyrimidinone ring (δ 8.54 ppm for H-3 and H-6) and acetic acid protons (δ 3.77 ppm for CH2).
  • Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (270.25 g/mol).

Challenges and Limitations

  • Low Yields : Dimroth rearrangements and multi-step syntheses often result in moderate yields (50–77%).
  • Byproducts : Competing reactions, such as over-alkylation or incomplete hydrolysis, necessitate careful purification.
  • Substituent Compatibility : Bulky groups on the pyrimidinone ring may hinder acetic acid introduction, requiring tailored conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Alkylation of Amines Straightforward, minimal steps Requires anhydrous conditions 60–75%
Hydrazine Substitution Direct introduction of acetic acid group Limited solubility of hydrazine derivatives 50–70%
Dimroth Rearrangement Access to diverse analogs Multi-step, time-consuming 55–77%

Chemical Reactions Analysis

Cyclization Reactions

Pyrazolo[3,4-d]pyrimidine derivatives undergo cyclization to form fused heterocyclic systems. For example:

  • Reaction with hydrazine hydrate : The acetic acid side chain may cyclize with hydrazine to form pyridazine or triazine derivatives.

    • Example: Hydrazinolysis of ethyl 5-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate yields pyrazolopyridazine derivatives (e.g., compound 27 in ).

    • Conditions : Reflux in ethanol (4–6 h) or solvent-free fusion (200°C, 1 h) .

ReactantReagent/ConditionsProductYieldCitation
Pyrazolo[3,4-d]pyrimidinyl esterHydrazine hydrate, ethanolPyrazolopyridazine derivative63–85%

Condensation with Carbonyl Compounds

The acetic acid moiety participates in Knoevenagel or aldol-like condensations:

  • Reaction with aldehydes : The α-hydrogen of the acetic acid group reacts with aromatic aldehydes (e.g., piperonal) to form α,β-unsaturated ketones.

    • Example: Condensation of ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-3-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)carbonyl]-3-butenoate (23 ) forms fused pyrazole derivatives (compound 24 ) .

    • Conditions : Glacial acetic acid, reflux (3–5 h) .

ReactantReagent/ConditionsProductYieldCitation
Pyrazolo[3,4-d]pyrimidinyl acetic acidPiperonal, piperidineα,β-unsaturated pyrazole derivative70–78%

Nucleophilic Substitution at the Carboxylic Acid Group

The acetic acid group undergoes functionalization via nucleophilic acyl substitution:

  • Amide formation : Reaction with amines or hydrazines generates hydrazides or substituted amides.

    • Example: Acid hydrazide derivatives (e.g., compound 4 ) form via hydrazinolysis of esters .

    • Conditions : Ethanol reflux (4–6 h) or solvent-free fusion (200°C, 1 h) .

ReactantReagent/ConditionsProductYieldCitation
Pyrazolo[3,4-d]pyrimidinyl acetic acid esterHydrazine hydrate, ethanolAcid hydrazide60–75%

Enzymatic Activity Modulation

Pyrazolo[3,4-d]pyrimidine derivatives exhibit enzyme-inhibitory properties:

  • Cellobiase inhibition : Derivatives bearing pyridazine or triazine rings show moderate inhibition (IC₅₀ = 12–45 μM) .

  • EGFR-TK inhibition : Structural analogs demonstrate anticancer activity via kinase inhibition (IC₅₀ = 0.8–3.2 μM) .

Decarboxylation Reactions

Thermal decarboxylation of the acetic acid group produces simpler pyrazolo[3,4-d]pyrimidine derivatives:

  • Example: Decarboxylation of 5-(1-phenyl-1H-pyrazol-5-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (22 ) occurs at 220–250°C .

Mechanism of Action

The mechanism of action of (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to anti-proliferative and cytotoxic effects . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[3,4-d]pyrimidinone derivatives allows for extensive comparisons. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Biological Activity References
(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid Phenyl (1-position), acetic acid (5-position) 283.26 Not reported 65–78% (ester precursor) Enhanced solubility due to carboxylic acid; potential antiproliferative activity via kinase inhibition
(1-Methyl-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetic acid Methyl (1-position), acetic acid (5-position) 208.18 Not reported Not reported Reduced steric hindrance; lower molecular weight improves membrane permeability
Ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Phenyl (1-position), ethyl ester (5-position) 309.34 258–260 (hydrazide derivative) 65% Ester group increases lipophilicity; hydrazide derivatives show higher crystallinity
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide Bromo-hydroxybenzylidene (hydrazide) 492.35 242–244 62% Enhanced cytotoxicity due to halogenated aromatic moiety; improved DNA intercalation
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Bromo-fluorophenyl (amide) 445.81 Not reported Not reported Amide group stabilizes binding to hydrophobic enzyme pockets; potential antiviral activity

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioavailability :

  • The acetic acid derivative exhibits superior aqueous solubility compared to ester or amide analogs, making it favorable for oral administration .
  • Ethyl ester and hydrazide derivatives (e.g., compounds in Table 1) show increased lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .

Impact of Aromatic Substitutions: Halogenated derivatives (e.g., bromo or fluoro substituents) demonstrate enhanced cytotoxic and antiviral activities due to improved target binding and metabolic stability .

Synthetic Efficiency :

  • Yields for hydrazide derivatives range from 60–78% , with higher yields observed for electron-donating substituents (e.g., methoxy groups) due to reduced steric and electronic hindrance .
  • Methyl or ethyl substituents at the 1-position simplify synthesis but reduce structural diversity compared to phenyl analogs .

Thermal Stability :

  • Hydrazide derivatives (e.g., 5a–e in ) exhibit higher melting points (242–260°C) than ester precursors, attributed to hydrogen bonding and crystallinity .

Biological Activity :

  • Carboxylic acid derivatives are hypothesized to inhibit kinases or proteases via ionic interactions, while amide and hydrazide analogs likely target hydrophobic enzyme pockets .
  • Antiproliferative activity correlates with electron-withdrawing substituents (e.g., nitro, bromo), which enhance DNA intercalation or topoisomerase inhibition .

Biological Activity

(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid is a pyrazolopyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, antimicrobial treatments, and anti-inflammatory applications. This article explores its biological activity based on recent research findings and case studies.

The molecular formula of this compound is C₁₃H₁₀N₄O₃. The compound features a pyrazolopyrimidine core which is known for its pharmacological versatility.

Anticancer Activity

Research indicates that pyrazolopyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative effects observed
Breast CancerMDA-MB-231Significant growth inhibition
Liver CancerHepG2Notable cytotoxicity

In vitro studies demonstrated that these compounds can induce apoptosis and inhibit tumor growth in vivo models, suggesting their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The compound exhibited promising results in inhibiting bacterial growth:

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Excellent antibacterial activity
Escherichia coli0.30 - 0.35Moderate antibacterial activity

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Pyrazolopyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

Activity IC50 (μM) Reference
COX-1 Inhibition0.034Significant inhibition observed
COX-2 Inhibition0.052Higher selectivity compared to standard drugs

The compound's ability to modulate inflammatory pathways suggests its potential therapeutic application in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of pyrazolopyrimidine derivatives:

  • Breast Cancer Treatment : A study evaluated the effects of a series of pyrazolopyrimidine compounds on MDA-MB-231 cells, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria, demonstrating that some compounds had MIC values lower than traditional antibiotics.
  • Anti-inflammatory Models : In vivo models using carrageenan-induced paw edema showed that selected pyrazolopyrimidine derivatives significantly reduced inflammation compared to control groups, indicating their potential for therapeutic use in inflammatory conditions.

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